(3-Amino-2-phenylpropyl)dimethylaminedihydrochloride

Description

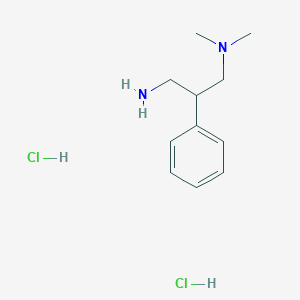

(3-Amino-2-phenylpropyl)dimethylaminedihydrochloride is a tertiary amine salt featuring a propyl backbone substituted with a phenyl group at the second carbon and a primary amino group at the third carbon. The terminal dimethylamine group is protonated as a dihydrochloride salt, enhancing its water solubility. This compound’s structure combines aromatic (phenyl) and aliphatic amine functionalities, making it distinct from simpler alkylamine derivatives.

Properties

Molecular Formula |

C11H20Cl2N2 |

|---|---|

Molecular Weight |

251.19 g/mol |

IUPAC Name |

N',N'-dimethyl-2-phenylpropane-1,3-diamine;dihydrochloride |

InChI |

InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(8-12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H |

InChI Key |

OXOXUSHBVGYUPV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(CN)C1=CC=CC=C1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-phenylpropyl)dimethylaminedihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylpropylamine and dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-2-phenylpropyl)dimethylaminedihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different amines.

Substitution: The phenyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(3-Amino-2-phenylpropyl)dimethylaminedihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Amino-2-phenylpropyl)dimethylaminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Substituent Effects

Target Compound:

- Structure: Propyl chain with phenyl (C₆H₅) at C2 and primary amino (-NH₂) at C3; terminal dimethylamine (-N(CH₃)₂).

- Key Features : Aromaticity from phenyl enhances lipophilicity; dual amine groups (primary and tertiary) enable diverse reactivity.

Analog 1: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride ()

- Structure : Ethyl chain with chloride (-Cl) at C1 and terminal dimethylamine.

- Molecular Formula : C₄H₁₂Cl₂N.

- Molecular Weight : ~144.91 g/mol.

- Comparison: Shorter chain (ethyl vs. propyl) and absence of phenyl/primary amino groups reduce steric bulk and aromatic interactions. The chloride substituent increases electrophilicity compared to the target’s phenyl group .

Analog 2: DL-N-(3-(Dimethylamino)propyl)camphorimide hydrochloride ()

- Structure : Propyl chain with terminal dimethylamine; camphorimide substituent.

- Molecular Weight : 302.848 g/mol.

- Comparison: Similar propyl-dimethylamine backbone but lacks phenyl and primary amino groups.

Amine Group Configuration and Salt Forms

Target Compound:

- Amine Types : Primary (-NH₂) and tertiary (-N(CH₃)₂) amines.

- Salt Form : Dihydrochloride (two protonation sites), improving aqueous solubility.

Analog 3: 2-(Diisopropylamino)ethyl chloride hydrochloride ()

- Structure : Ethyl chain with diisopropylamine (-N(C₃H₇)₂) and chloride.

- Key Features : Bulkier tertiary amine reduces nucleophilicity compared to dimethylamine in the target. Single hydrochloride salt limits solubility relative to the target’s dihydrochloride form .

Analog 4: 2-(N,N-Diethylamino)ethanethiol hydrochloride ()

- Structure : Ethyl chain with thiol (-SH) and diethylamine.

- Molecular Formula : C₆H₁₅NS·HCl.

- Comparison: Thiol group introduces higher reactivity (e.g., disulfide formation) absent in the target.

Physicochemical Properties and Functional Group Impact

Biological Activity

(3-Amino-2-phenylpropyl)dimethylaminedihydrochloride, also known as N,N-dimethyl-3-phenylpropane-1,3-diamine dihydrochloride, is a compound that has garnered attention due to its significant biological activities, particularly as a receptor antagonist. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 178.27 g/mol

- Structure : The compound features a propyl chain with an amino group and a phenyl ring, which contribute to its biological activity.

Receptor Antagonism

This compound has been identified as a potent antagonist for several receptors, including:

- CCR2 (CC Chemokine Receptor 2) : It plays a role in inflammatory responses and is implicated in various diseases such as asthma and cardiovascular conditions .

- Nicotinic Acetylcholine Receptors : This compound modulates neurotransmission and has potential implications in neurological disorders.

The biological activity of this compound is primarily mediated through its interaction with specific receptors. Key findings from interaction studies include:

- High binding affinity for CCR2, suggesting its potential use in treating conditions where CCR2 activation contributes to disease pathology.

- Modulation of neurotransmitter release via nicotinic receptors, indicating possible applications in neuropharmacology.

Research Findings

Recent studies have highlighted the following aspects of this compound:

- Inhibition of Nitric Oxide Synthase : The compound has shown inhibitory effects on nitric oxide synthase, which may contribute to its anti-inflammatory properties .

- Anticonvulsant Effects : Preliminary data suggest that it may exhibit anticonvulsant properties, providing a basis for further exploration in epilepsy treatment .

- Therapeutic Potential : Given its receptor antagonism, the compound is being investigated for use in treating chronic inflammatory diseases and neurological disorders .

Study 1: CCR2 Antagonism in Pulmonary Diseases

A study examined the effects of this compound on mouse models of asthma. Results indicated a significant reduction in inflammatory markers and improved lung function, supporting its potential as a therapeutic agent for pulmonary conditions .

Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Propanediamine,N,N-dimethyl-1-phenyl | CHN | Similar structure; used as a precursor in synthesis |

| (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride | CHClN | Contains additional chlorine atoms; different reactivity |

| 3-(3-amino-2-phenylpropyl)-N,N-dimethylaniline | CHN | Larger structure; potential for different biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Amino-2-phenylpropyl)dimethylamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves reductive amination or alkylation of dimethylamine with halogenated precursors (e.g., 3-chloro-2-phenylpropylamine). Key parameters include pH control (7–9 for amine stability), temperature (40–60°C to avoid side reactions), and solvent selection (e.g., ethanol or THF for solubility). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieve >95% purity. Impurity profiles should be monitored using HPLC with UV detection at 254 nm .

Q. How can researchers validate the structural identity and purity of this compound using analytical techniques?

- Methodological Answer: Orthogonal methods are recommended:

- NMR : ¹H/¹³C NMR to confirm amine proton environments (δ 2.2–2.8 ppm for dimethylamine) and aromatic protons (δ 7.2–7.5 ppm for phenyl groups).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₁₈N₂Cl₂: calc. 265.08).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.

- HPLC : Retention time consistency and absence of secondary peaks (<1% impurities) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer: The compound is hygroscopic and soluble in polar solvents (water, methanol). Stability studies show degradation at pH < 4 (protonation of amine groups) or >9 (hydrolysis). For long-term storage, lyophilize and store at –20°C under inert gas (argon). Use freshly prepared solutions in buffered systems (e.g., PBS pH 7.4) for biological assays to avoid precipitation .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its pharmacological activity, and what strategies resolve enantiomeric mixtures?

- Methodological Answer: The tertiary amine and chiral center (C3 of the propyl chain) dictate receptor binding. Enantiomeric resolution employs chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution (lipases for kinetic separation). Activity comparisons (e.g., IC₅₀ values in receptor assays) between enantiomers reveal stereospecific effects on targets like adrenergic receptors .

Q. What experimental designs address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer: Discrepancies often arise from assay conditions:

- Receptor Source : Human vs. animal isoforms (e.g., α₂A-adrenergic receptor vs. α₂B).

- Buffer Composition : Ionic strength (e.g., 150 mM NaCl) and cofactors (Mg²⁺ for G-protein coupling).

- Controls : Use reference ligands (e.g., clonidine for α₂-adrenergic assays) to calibrate systems. Replicate studies under standardized conditions (e.g., Eurofins Panlabs protocols) .

Q. How can researchers model the compound’s structure-activity relationships (SAR) for rational drug design?

- Methodological Answer: Perform QSAR using:

- Molecular Descriptors : LogP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors.

- Docking Simulations : AutoDock Vina to predict binding modes with homology-modeled receptors (e.g., α₂-adrenergic receptors).

- In Vitro Profiling : Compare analogs (e.g., fluorophenyl or cyclopropyl substitutions) for affinity/efficacy trends .

Q. What are the challenges in scaling up synthesis while maintaining batch-to-batch consistency?

- Methodological Answer: Critical factors include:

- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress.

- Crystallization Control : Seeding with pure crystals to ensure uniform particle size.

- Quality Metrics : IPC (in-process controls) for intermediates (e.g., amine intermediates via TLC) and final product (HPLC purity >99%) .

Q. How does the compound interact with plasma proteins, and what methodologies quantify its bioavailability?

- Methodological Answer: Use equilibrium dialysis (37°C, 4 hours) to measure protein binding (e.g., human serum albumin). Bioavailability is assessed via LC-MS/MS pharmacokinetic studies in rodent models (plasma t₁/₂, Cₘₐₓ). Metabolite identification (e.g., N-demethylation) requires microsomal incubation and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.